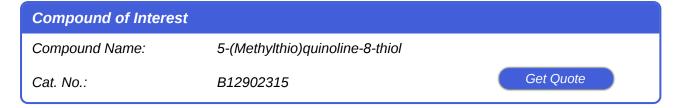


synthesis and characterization of 5-(methylthio)quinoline-8-thiol

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An In-depth Technical Guide on the Synthesis and Characterization of **5- (methylthio)quinoline-8-thiol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and expected characterization data for the novel compound **5-(methylthio)quinoline-8-thiol**. Due to the absence of published literature on the direct synthesis of this specific molecule, the following protocols are based on established chemical transformations for analogous quinoline derivatives. Experimental validation is recommended.

Proposed Synthesis

The proposed synthesis of **5-(methylthio)quinoline-8-thiol** is a multi-step process commencing from the commercially available 8-hydroxyquinoline. The synthetic strategy involves the introduction of a chloro group at the 5-position, followed by a nucleophilic substitution to install the methylthio group, and finally, the conversion of the 8-hydroxyl group to a thiol via a Newman-Kwart rearrangement.





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Caption: Proposed synthetic workflow for **5-(methylthio)quinoline-8-thiol**.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

This procedure is adapted from the Skraup synthesis of quinoline derivatives.[1][2]

- Materials: 4-chloro-2-aminophenol, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., 4-chloro-2-nitrophenol), and sodium hydroxide solution.
- Procedure:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, a mixture of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol is heated with glycerol.
 - Concentrated sulfuric acid is added dropwise to the heated mixture, maintaining the temperature between 100-170°C.[1] The reaction is exothermic and requires careful control of the addition rate.
 - After the addition is complete, the reaction mixture is heated for an additional 3-5 hours to ensure the completion of the cyclization.[1]
 - The mixture is then cooled and cautiously poured into a large volume of water.
 - The acidic solution is neutralized with a concentrated sodium hydroxide solution until a precipitate is formed.
 - The crude 5-chloro-8-hydroxyquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by treatment with activated carbon and hydrochloric acid.[2]

Step 2: Synthesis of 5-(Methylthio)-8-hydroxyquinoline



This step involves a nucleophilic aromatic substitution of the chloro group with a methylthiolate anion.

- Materials: 5-chloro-8-hydroxyquinoline, sodium methanethiolate (NaSMe), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Procedure:
 - 5-chloro-8-hydroxyquinoline is dissolved in DMF in a round-bottom flask.
 - Sodium methanethiolate is added to the solution in a slight excess.
 - The reaction mixture is heated, for instance to 80-100°C, and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
 - After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of **5-(Methylthio)quinoline-8-thiol** via Newman-Kwart Rearrangement

This three-part process converts the hydroxyl group into a thiol group.

- Part A: Synthesis of 5-(Methylthio)quinolin-8-yl dimethylthiocarbamate
 - Materials: 5-(methylthio)-8-hydroxyquinoline, dimethylthiocarbamoyl chloride, and a base (e.g., pyridine or triethylamine).
 - Procedure:
 - 5-(methylthio)-8-hydroxyquinoline is dissolved in a suitable solvent like pyridine or dichloromethane with triethylamine.
 - Dimethylthiocarbamoyl chloride is added portion-wise to the solution at 0°C.



- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the crude Othiocarbamate, which can be purified by chromatography.
- Part B: Thermal Rearrangement to S-(5-(Methylthio)quinolin-8-yl) dimethylcarbamothioate
 - Procedure:
 - The purified 5-(methylthio)quinolin-8-yl dimethylthiocarbamate is heated to a high temperature (typically 200-250°C) in an inert atmosphere.
 - The progress of the rearrangement is monitored by TLC.
 - Once the rearrangement is complete, the crude S-thiocarbamate is cooled and can be purified by column chromatography.
- Part C: Hydrolysis to 5-(Methylthio)quinoline-8-thiol
 - Materials: S-(5-(Methylthio)quinolin-8-yl) dimethylcarbamothioate, a strong base (e.g., potassium hydroxide), and a solvent mixture (e.g., ethanol/water).
 - Procedure:
 - The S-thiocarbamate is dissolved in a mixture of ethanol and water.
 - A solution of potassium hydroxide is added, and the mixture is refluxed for several hours.
 - After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the thiol.
 - The product, **5-(methylthio)quinoline-8-thiol**, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.



Characterization

The following tables summarize the predicted physicochemical and spectroscopic data for **5- (methylthio)quinoline-8-thiol**.

Physicochemical Properties

Property	Predicted Value
Molecular Formula	C10H9NS2
Molecular Weight	207.32 g/mol
Appearance	Yellowish solid

Predicted Spectroscopic Data

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.8	dd	1H	H-2
~7.5	dd	1H	H-3
~8.4	dd	1H	H-4
~7.6	d	1H	H-6
~7.2	d	1H	H-7
~3.5	S	1H	-SH
~2.5	S	3H	-SCH₃

¹³C NMR Spectroscopy



Chemical Shift (δ, ppm)	Assignment
~150	C-2
~122	C-3
~136	C-4
~148	C-4a
~130	C-5
~128	C-6
~125	C-7
~135	C-8
~129	C-8a
~15	-SCH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2550	Weak	S-H stretch[3]
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C stretch
~700	Medium	C-S stretch[4]

Mass Spectrometry (MS)

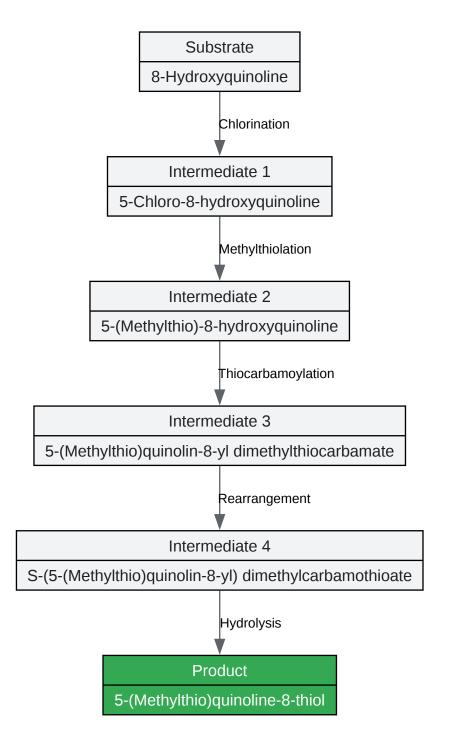


m/z	Interpretation
207	[M] ⁺ (Molecular ion)
192	[M - CH ₃] ⁺
174	[M - SH]+
160	[M - SCH ₃]+

Logical Relationships in Synthesis

The synthesis of **5-(methylthio)quinoline-8-thiol** follows a logical progression of functional group transformations on the quinoline core. The workflow illustrates the sequential modification of the starting material to achieve the desired target molecule.





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Caption: Logical progression of the proposed synthesis.

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